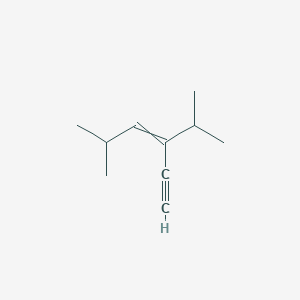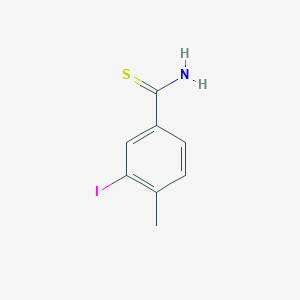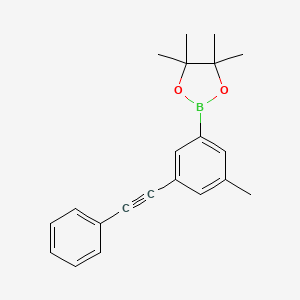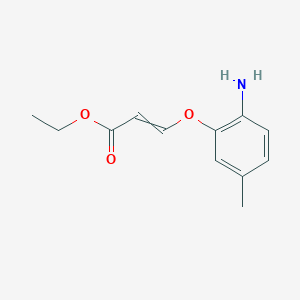![molecular formula C13H26N2O2Si2 B12616156 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 917567-69-2](/img/structure/B12616156.png)
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 2 and 6 of the pyrimidine ring, and a propyl group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 4-propylpyrimidine-2,6-diol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Propylpyrimidine-2,6-diol+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific molecular pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]
Uniqueness
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the propyl group at position 4, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups also provide steric hindrance and increase the compound’s stability compared to other similar compounds.
属性
CAS 编号 |
917567-69-2 |
|---|---|
分子式 |
C13H26N2O2Si2 |
分子量 |
298.53 g/mol |
IUPAC 名称 |
trimethyl-(4-propyl-6-trimethylsilyloxypyrimidin-2-yl)oxysilane |
InChI |
InChI=1S/C13H26N2O2Si2/c1-8-9-11-10-12(16-18(2,3)4)15-13(14-11)17-19(5,6)7/h10H,8-9H2,1-7H3 |
InChI 键 |
VHJSYODVRXJYRM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)



![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)


![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

